1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)-
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Overview
Description
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- typically involves Suzuki coupling reactions. This method uses commercially available starting materials such as 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and aryl halide derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- involves its interaction with molecular targets in electronic devices. In OLEDs, for example, the compound facilitates the transport of holes (positive charge carriers) through its structure, enhancing the efficiency and performance of the device. The molecular pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in organic electronics.
[1,1’3’,1’'-Terphenyl]-4-carbonitrile, 3,5-di-9H-carbazol-9-yl-2,6-bis(3,6-diphenyl-9H-carbazol-9-yl):
Uniqueness
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- stands out due to its specific structure, which combines the properties of carbazole with the reactivity of butadiene and tricarbonitrile groups. This unique combination makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
31317-52-9 |
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Molecular Formula |
C19H10N4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-carbazol-9-ylbuta-1,3-diene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H10N4/c20-11-14(15(12-21)13-22)9-10-23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1-10H |
InChI Key |
HIKPWXNLAVIYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C=CC(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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